molecular formula C7H3BrFNO B1438337 1-Bromo-3-fluoro-5-isocyanatobenzene CAS No. 1094485-14-9

1-Bromo-3-fluoro-5-isocyanatobenzene

Cat. No. B1438337
M. Wt: 216.01 g/mol
InChI Key: SIOKYKPILYGSTR-UHFFFAOYSA-N
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Description

“1-Bromo-3-fluoro-5-isocyanatobenzene” is a chemical compound with the molecular formula C7H3BrFNO. It has a molecular weight of 216.01 . The compound is typically stored at temperatures below -10°C . It is a powder in its physical form .


Molecular Structure Analysis

The InChI code for “1-Bromo-3-fluoro-5-isocyanatobenzene” is 1S/C7H3BrFNO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-Bromo-3-fluoro-5-isocyanatobenzene” is a powder that is stored at temperatures below -10°C . It has a molecular weight of 216.01 .

Scientific Research Applications

Synthesis and Material Development

1-Bromo-3-fluoro-5-isocyanatobenzene serves as a versatile intermediate in the synthesis of complex organic compounds. Kobayashi et al. (2011) demonstrated its utility in the efficient two-step synthesis of 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes, showcasing the compound's role in facilitating N-alkyl-2-fluorobenzothioamide formation, which further reacts with isocyanates to yield the desired products (Kobayashi, Komatsu, Yokoi, & Konishi, 2011). This highlights its potential in generating novel pharmacological agents and materials with specific functional groups.

Spectroscopic Studies and Chemical Analysis

Mahadevan et al. (2011) utilized 1-bromo-3-fluorobenzene in spectroscopic studies to investigate the effects of bromine and fluorine substitutions on benzene's geometry and vibrational modes. Through FT-IR, FT-Raman, and DFT calculations, they provided insight into the electronic properties and thermodynamic behaviors of such substituted benzenes, underlining the importance of 1-bromo-3-fluoro-5-isocyanatobenzene in understanding the fundamental chemical and physical characteristics of halogenated compounds (Mahadevan, Periandy, Karabacak, & Ramalingam, 2011).

Photodissociation and Reaction Mechanisms

In the study of photodissociation mechanisms, Gu et al. (2001) explored the ultraviolet photodissociation of 1-bromo-3-fluorobenzene and its derivatives, providing valuable data on the distribution of translational energy and the effect of fluorine substitution on the photodissociation pathway. Such research elucidates the reactive behavior of halogenated benzenes under high-energy conditions and contributes to our understanding of photochemical processes in environmental and synthetic chemistry contexts (Gu, Wang, Huang, Han, He, & Lou, 2001).

Safety And Hazards

The compound has several hazard statements including H302, H315, H318, and H334 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

1-bromo-3-fluoro-5-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOKYKPILYGSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-fluoro-5-isocyanatobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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